molecular formula C23H22N6O2 B2360604 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1203038-00-9

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2360604
CAS No.: 1203038-00-9
M. Wt: 414.469
InChI Key: NRSMQRKZOBOUNB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound with the molecular formula C23H22N6O2 and a molecular weight of 414.5 g/mol . Its structure features a pyrimidine core, a common pharmacophore in medicinal chemistry, which is substituted with a 1H-pyrazol-1-yl group and anilinoacetamide functionality . Compounds containing pyrimidine and pyrazole scaffolds are extensively investigated in scientific research for their potential as kinase inhibitors . For instance, pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various kinase targets, such as RET, EGFR, and VGFR, highlighting the significance of this structural class in cancer research and drug discovery . Similarly, pyrimidine-4-carboxamides have been explored as potent and selective inhibitors of enzymes like NAPE-PLD, a key biosynthetic enzyme for bioactive lipid mediators . This reagent serves as a valuable building block and intermediate for researchers developing novel bioactive molecules. It is ideal for probing structure-activity relationships (SAR), screening for biological activity, and designing potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16-25-21(15-22(26-16)29-13-3-12-24-29)27-18-6-8-19(9-7-18)28-23(30)14-17-4-10-20(31-2)11-5-17/h3-13,15H,14H2,1-2H3,(H,28,30)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSMQRKZOBOUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a methoxyphenyl group, a pyrazole moiety, and a pyrimidine ring, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer efficacy of the compound. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
A54926Inhibition of cell growth
NCI-H46042.30Cell cycle arrest

Case Study : A study by Bouabdallah et al. reported that derivatives similar to this compound showed satisfactory potential against multiple cancer cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating a promising lead for further development .

Anti-inflammatory Studies

In vitro studies revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role as an anti-inflammatory agent. The results are detailed in Table 2.

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-alpha150035076.67
IL-6120020083.33

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The activation of caspases leading to programmed cell death has been observed in treated cancer cells.
  • Cell Cycle Arrest : The compound appears to interfere with the cell cycle, particularly at the G2/M phase.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related tumorigenesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences and hypothetical pharmacological implications compared to analogous compounds:

Compound Name Structural Features Key Substituents Potential Impact
Target Compound Pyrimidine with methyl and pyrazol-1-yl, acetamide linkage 4-Methoxyphenyl, pyrazol-1-yl Enhanced kinase binding via pyrazolyl H-bonding; moderate lipophilicity
N-(4-Methoxyphenyl)-2-[(6-Methyl-4-Oxo-1H-Pyrimidin-2-yl)Sulfanyl]Acetamide Pyrimidin-2-yl sulfanyl, 4-oxo group Sulfanyl, 4-oxo Higher solubility due to sulfanyl; altered binding mode (e.g., thiol interactions)
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidinyl ring, methoxymethyl, propanamide Piperidine, methoxymethyl Improved metabolic stability via piperidine; conformational flexibility
N-[4-[2-(2-Amino-4,7-Dihydro-4-Oxo-3H-Pyrrolo[2,3-d]Pyrimidin-5-yl)Ethyl]Benzoyl]L-Glutamic Acid Pyrrolopyrimidine, glutamic acid Pyrrolopyrimidine, glutamic acid Enhanced water solubility; potential for folate receptor targeting
2-(2-Methoxyphenyl)-N-(3-(5-(2-((4-Morpholin-4-ylphenyl)Amino)Pyrimidin-4-yl)Imidazo[...]Phenyl)Acetamide Morpholino group, imidazothiazole Morpholino, imidazothiazole Improved solubility and metabolic stability via morpholino; kinase inhibition

Key Observations :

Pyrazolyl vs. Sulfanyl Groups : The target compound’s pyrazol-1-yl group (vs. sulfanyl in ) may confer stronger hydrogen-bonding interactions with kinase ATP-binding pockets, enhancing selectivity. Sulfanyl-containing analogs may exhibit higher solubility but could be prone to oxidation, reducing half-life .

Piperidine vs. Pyrimidine Cores : Piperidine-containing analogs (e.g., ) offer conformational flexibility and metabolic resistance but lack the pyrimidine scaffold’s planar geometry, which is critical for π-π stacking in enzyme active sites .

Morpholino and Heterocyclic Modifications: Morpholino-substituted compounds (e.g., ) often exhibit enhanced solubility and bioavailability compared to the target compound’s methoxyphenyl group, though the latter may provide better blood-brain barrier penetration .

Glutamic Acid Conjugates : Compounds like leverage glutamic acid for solubility and receptor targeting, contrasting with the target compound’s reliance on lipophilic groups for membrane permeability .

Preparation Methods

Construction of the Pyrimidine Ring

The 2-methylpyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with amidines or urea derivatives. For example, ethyl acetoacetate and guanidine hydrochloride under basic conditions yield 2-methylpyrimidin-4-ol, which is subsequently chlorinated to 4-chloro-2-methylpyrimidine.

Amination at C-4

The 4-amino group is introduced via Buchwald–Hartwig amination or direct nucleophilic substitution. Using 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine and 4-nitroaniline in the presence of a palladium catalyst (e.g., Pd(dba)₂) and Xantphos ligand yields the nitro intermediate, which is reduced to the amine using hydrogen gas and palladium on carbon.

Synthesis of 2-(4-Methoxyphenyl)Acetic Acid

Friedel–Crafts Acylation

4-Methoxyphenylacetic acid is synthesized via Friedel–Crafts acylation of anisole with chloroacetyl chloride, followed by hydrolysis.

Steps :

  • Acylation : Anisole + chloroacetyl chloride → 4-methoxyphenylacetyl chloride (AlCl₃ catalyst).
  • Hydrolysis : 4-Methoxyphenylacetyl chloride → 2-(4-methoxyphenyl)acetic acid (aqueous NaOH).

Formation of the Acetamide Bond

The final coupling between 2-(4-methoxyphenyl)acetic acid and 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline is achieved via carbodiimide-mediated coupling.

Procedure :

  • Activation : 2-(4-Methoxyphenyl)acetic acid (1 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Coupling : Addition of 4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)aniline (1 eq) and stirring at room temperature for 12 h.
  • Workup : Extraction with DCM, purification via column chromatography.

Yield : 68% (based on analogous EDC couplings in).

Optimization and Alternative Routes

Reductive Amination

For the 4-aminophenyl group, reductive amination of 4-nitrobenzaldehyde with the pyrimidine core followed by hydrogenation offers a streamlined pathway.

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